

physical and chemical properties of 5-(3-Methylpiperazin-1-yl)isoquinoline

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Compound of Interest

5-(3-Methylpiperazin-1yl)isoquinoline

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An In-depth Technical Guide to 5-(3-Methylpiperazin-1-yl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the novel heterocyclic compound, **5-(3-Methylpiperazin-1-yl)isoquinoline**. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering available data and outlining experimental protocols for its characterization.

Chemical Identity and Physical Properties

5-(3-Methylpiperazin-1-yl)isoquinoline is a derivative of isoquinoline, a class of compounds known for its diverse biological activities. The incorporation of a 3-methylpiperazine moiety at the 5-position of the isoquinoline core suggests its potential as a versatile scaffold in medicinal chemistry.[1]

Table 1: Chemical Identifiers and Basic Properties



Property	Value	Source
IUPAC Name	5-(3-Methylpiperazin-1- yl)isoquinoline	N/A
CAS Number	1483029-23-7	[2][3]
Molecular Formula	C14H17N3	[2][3]
Molecular Weight	227.3 g/mol	[2][3]
Purity	Min. 95%	[2][3]

Table 2: Predicted Physicochemical Properties

Quantitative experimental data for the physicochemical properties of **5-(3-Methylpiperazin-1-yl)isoquinoline** are not readily available in the public domain. The following table summarizes predicted values obtained from computational models, which can serve as a preliminary guide for experimental design.

Property	Predicted Value	Prediction Tool/Method
Melting Point	Not available	N/A
Boiling Point	495.3 ± 55.0 °C	ChemicalBook (for a related sulfonyl derivative)[4]
logP (Octanol/Water Partition Coefficient)	~2.5 - 3.5	Based on cheminformatics tools (e.g., SwissADME)[5]
Aqueous Solubility (logS)	Moderately soluble	Based on cheminformatics tools (e.g., SwissADME)[5][6]
pKa (most basic)	~7.7 - 8.5	Based on cheminformatics tools and data for related structures[4]

Synthesis and Characterization



A plausible synthetic route for **5-(3-Methylpiperazin-1-yl)isoquinoline** involves a nucleophilic aromatic substitution reaction. This approach is common for the synthesis of N-aryl piperazines.

General Synthesis Protocol

A general protocol for the synthesis of **5-(3-Methylpiperazin-1-yl)isoquinoline** can be adapted from established methods for the N-arylation of piperazines with halo-aromatic compounds. A potential starting material would be 5-halo-isoquinoline (e.g., 5-chloro- or 5-bromo-isoquinoline).

Reaction Scheme:

Materials:

- 5-Halo-isoquinoline (e.g., 5-chloro-isoquinoline)
- 3-Methylpiperazine
- Palladium catalyst (e.g., Pd₂(dba)₃)
- Phosphine ligand (e.g., Xantphos)
- Base (e.g., Cs₂CO₃ or K₂CO₃)
- Anhydrous, aprotic solvent (e.g., Dioxane or Toluene)

Procedure:

- To an oven-dried reaction vessel, add 5-halo-isoquinoline, 3-methylpiperazine (typically 1.1-1.5 equivalents), palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).
- Add the base (typically 1.5-2.0 equivalents).
- Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the anhydrous solvent via syringe.



- Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
- Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 5-(3-Methylpiperazin-1-yl)isoquinoline.

Characterization Methods

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra of isoquinoline derivatives are well-documented and can be used for comparison.[7][8][9]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.[10][11][12]
- Chromatography: High-performance liquid chromatography (HPLC) can be used to determine the purity of the final product.

Potential Biological Activity and Experimental Workflows

Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, with many acting as kinase inhibitors.[13] The structural features of **5-(3-Methylpiperazin-1-**



yl)isoquinoline make it a candidate for investigation as a modulator of protein kinases, which are key targets in cancer and inflammatory diseases.

Kinase Inhibitor Screening Workflow

The following diagram illustrates a general workflow for screening and characterizing a novel compound like **5-(3-Methylpiperazin-1-yl)isoquinoline** as a potential kinase inhibitor.



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Kinase Inhibitor Screening Workflow

Experimental Protocols for Characterization

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[5][14][15]

Protocol:

- Add an excess amount of 5-(3-Methylpiperazin-1-yl)isoquinoline to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).
- Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
- Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.
- Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

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Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.[1][2][16][17]

Protocol:

- Dissolve a known amount of **5-(3-Methylpiperazin-1-yl)isoquinoline** in a suitable solvent mixture (e.g., water-methanol) to overcome solubility issues if necessary.
- Calibrate a pH meter with standard buffers.
- Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- Record the pH of the solution after each incremental addition of the titrant.
- Plot the pH versus the volume of titrant added to generate a titration curve.
- The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) or the inflection point(s) of the curve.

The shake-flask method is the traditional and most reliable method for the experimental determination of the octanol-water partition coefficient (logP).[4][18][19][20][21]

Protocol:

- Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4).
- Dissolve a known amount of **5-(3-Methylpiperazin-1-yl)isoquinoline** in one of the phases.
- Combine the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning.
- Allow the two phases to separate completely.
- Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).



• Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

A variety of assay formats can be used to screen for kinase inhibitors, including radiometric, fluorescence-based, and luminescence-based assays.[6][22][23][24][25][26] A common method is a luminescence-based assay that measures ATP consumption.

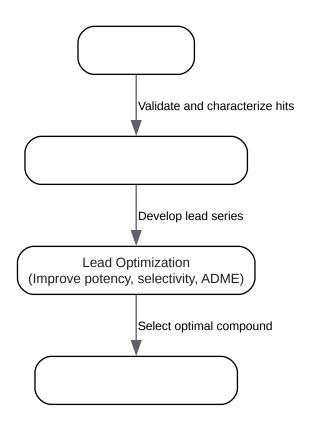
Protocol:

- In a multi-well plate, add the kinase enzyme, the specific peptide substrate, and the test compound (5-(3-Methylpiperazin-1-yl)isoquinoline) at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature for a specific time.
- Stop the reaction and add a detection reagent that generates a luminescent signal inversely
 proportional to the amount of ATP remaining in the well (and thus directly proportional to
 kinase activity).
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Logical Relationships in Drug Discovery

The development of a novel compound from a hit to a lead candidate involves a series of interconnected stages, as depicted in the following diagram.





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Drug Discovery Process Logic

This guide provides a foundational understanding of **5-(3-Methylpiperazin-1-yl)isoquinoline**, offering both available data and a roadmap for its further investigation. As a promising scaffold, this compound warrants detailed experimental characterization to fully elucidate its therapeutic potential.

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